2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-1-4-12(17)11(5-7)15(22)18-8-2-3-9-10(6-8)14(21)19-13(9)20/h1-6H,(H,18,22)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSLCKOJZYOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with an appropriate amine derivative. One common method includes the use of N,N’-dimethylformamide as a solvent and a reaction temperature of around 60°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of various solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with higher oxidation states .
Scientific Research Applications
2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Key Structural and Functional Differences:
In contrast, the 1,3-dioxoisoindolyl group in the target compound may confer distinct electronic or steric properties due to its fused aromatic system and electron-withdrawing carbonyl groups. Pronamide employs a dimethylpropynyl group, which likely contributes to its herbicidal activity by inhibiting root growth in weeds. The methyl group and propynyl moiety enhance hydrophobicity, aiding soil retention.
Halogenation Patterns: 2,5-Dichloro substitution (common to the target compound and the triazolyl analog ) vs. 3,5-dichloro substitution in Pronamide : Chlorine positioning significantly affects molecular polarity and target specificity. For example, Pronamide’s 3,5-Cl₂ arrangement optimizes herbicidal efficacy, while 2,5-Cl₂ derivatives may exhibit different binding affinities.
Physicochemical Properties :
- Melting Points : Pronamide’s high melting point (155°C) suggests strong crystalline packing due to its planar benzamide core and rigid substituents. The target compound’s melting point is unreported but may differ due to the dioxoisoindolyl group’s bulkiness.
- Molecular Weight : The iodine-containing analog has a significantly higher molecular weight (440.62 vs. ~270 for triazolyl derivatives), impacting solubility and bioavailability.
Safety and Regulatory Status :
- The triazolyl compound has a GHS-compliant safety data sheet, highlighting precautions for inhalation and skin contact. In contrast, Pronamide is a regulated herbicide with established environmental fate data. The target compound’s safety profile remains uncharacterized.
Research Implications and Gaps
- Target Compound : The absence of direct data on this compound underscores the need for experimental studies on its synthesis, crystallography (e.g., using SHELX programs ), and bioactivity.
- Safety Considerations : Analogous compounds’ regulatory histories emphasize the importance of evaluating halogenated benzamides for environmental persistence and toxicity.
Biological Activity
2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide (CAS Number: 683235-49-6) is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms and a benzamide group. Its molecular formula is , and it has a molecular weight of approximately 335.14 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific protein kinases, which play critical roles in cellular signaling and regulation. This inhibition can lead to altered cellular processes, making the compound a candidate for therapeutic applications.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The following table summarizes some of the potential therapeutic applications:
| Therapeutic Area | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that the compound could inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mode of action was suggested to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Investigations into its interaction with protein kinases revealed that this compound could effectively bind to the active sites of these enzymes, inhibiting their activity and altering downstream signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide | Lacks certain substituents | Moderate anticancer activity |
| N-(1,3-Dioxoisoindolin-2-yl)benzamide | No chlorine substituents | Limited antimicrobial properties |
| Phthalimide Derivatives | Shares isoindoline scaffold | Varies widely in biological activity |
Q & A
Q. What are the recommended synthetic routes for 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the isoindole and benzamide precursors. Key steps include:
- Friedel-Crafts acylation to introduce the benzamide group.
- Nucleophilic substitution for chlorination at positions 2 and 5 on the benzene ring.
- Coupling reactions under controlled temperature (60–80°C) and inert atmosphere using solvents like dimethyl sulfoxide (DMSO) or ethanol .
Optimization strategies include: - Varying stoichiometric ratios of reactants.
- Testing catalysts (e.g., triethylamine for amide bond formation).
- Adjusting reaction time and temperature to maximize yield.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : For absolute structural determination using programs like SHELXL for refinement .
Q. How can researchers design initial biological assays to screen for activity?
- Methodological Answer :
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases) to test competitive/non-competitive inhibition via spectrophotometric monitoring of substrate conversion .
- Cell viability assays : Employ MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
- Methodological Answer :
- SHELX workflows : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution diffraction data to resolve bond angles and torsional strain .
- Twinned data handling : Apply Hooft/Y absorption corrections in SHELXL to address crystal twinning artifacts .
- Validation tools : Utilize CCDC Mercury for hydrogen-bonding network analysis and conformational flexibility assessment.
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer :
- Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
- Target validation : Combine siRNA knockdown with activity assays to confirm target specificity.
- Computational docking : Validate binding modes using AutoDock Vina or Schrödinger to reconcile discrepancies in reported IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications to the dichlorobenzamide or isoindole moieties (e.g., substituting Cl with F or Br) .
- QSAR modeling : Use Gaussian or MOE software to correlate electronic (HOMO/LUMO) and steric parameters with activity .
- In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models) to prioritize leads .
Q. What computational approaches model interactions between this compound and macromolecular targets?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to study binding stability and conformational changes .
- Free-energy calculations : Apply MM-PBSA/GBSA to predict binding affinities .
- Pharmacophore mapping : Use Phase (Schrödinger) to identify critical interaction motifs (e.g., hydrogen bonds with active-site residues) .
Methodological Notes
- Controlled experiments : Replicate assays in triplicate with positive/negative controls.
- Data cross-validation : Correlate crystallographic data with computational models to ensure accuracy.
- Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
